Cas no 28652-54-2 (Cyclohexanol, ethynyl-)

Cyclohexanol, ethynyl- structure
Cyclohexanol, ethynyl- structure
Product Name:Cyclohexanol, ethynyl-
CAS No:28652-54-2
MF:C8H12O
MW:124.180282592773
CID:259626
PubChem ID:6525
Update Time:2025-04-19

Cyclohexanol, ethynyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, ethynyl-
    • 3,5-OCTADIEN-2-ONE
    • 28652-54-2
    • 6RV04025EH
    • BB 0253696
    • 1-Ethynyl-1-cyclohexanol, >=99%
    • CYCLOHEXANOL, 1-ETHYNYL-
    • InChI=1/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H
    • 1-ethynyl-cyclohexan-1-ol
    • 1-Ethynylcyclohexanol
    • EC 201-100-9
    • Q27265398
    • Tox21_302106
    • DTXCID801757
    • EN300-152788
    • 1-Hydroxy-1-ethynylcyclohexane
    • BRN 0471404
    • NSC-8194
    • WLN: L6TJ AQ A1UU1
    • AKOS009156705
    • AI3-07064
    • NSC8194
    • LS-13454
    • 1-ethynylcyclohexane-1-ol
    • CS-W011179
    • Ethynylcyclohexanol
    • NSC 8194
    • 1-ethynyl-cyclohexanol
    • 1-Ethynyl-1-hydroxycyclohexane
    • BCP04342
    • E0297
    • FT-0607765
    • J-504613
    • A3540
    • N11899
    • 1-ethynyl cyclohexanol
    • DTXSID0021757
    • UNII-6RV04025EH
    • 78-27-3
    • 4-06-00-00348 (Beilstein Handbook Reference)
    • 1-Ethynylcyclohexan-1-ol
    • Cyclohexyl ethynyl carbinol
    • MFCD00003858
    • NCGC00255158-01
    • CHEMBL394631
    • EINECS 201-100-9
    • CAS-78-27-3
    • 1-Ethynyl-1-cyclohexanol
    • 1-(1-Ethynyl)cyclohexanol
    • F8883-8239
    • (1-Hydroxycyclohexyl)ethyne
    • SCHEMBL36060
    • AMY37050
    • NS00002418
    • Inchi: 1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
    • InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
    • SMILES: OC1(C#C)CCCCC1

Computed Properties

  • Exact Mass: 124.088815002g/mol
  • Monoisotopic Mass: 124.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.2Ų
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